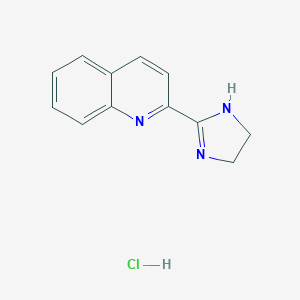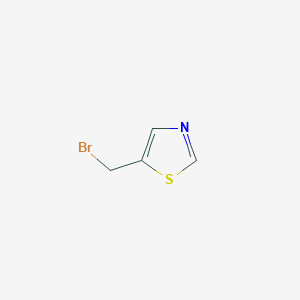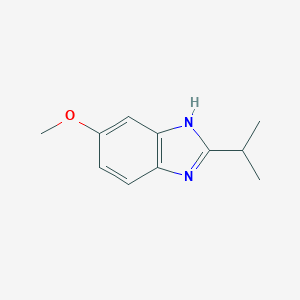
6-methoxy-2-propan-2-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-propan-2-yl-1H-benzimidazole, also known as Praziquantel, is a synthetic compound that is widely used in the treatment of parasitic infections. It was first synthesized in the 1970s and has since become one of the most effective drugs for the treatment of parasitic infections, particularly those caused by tapeworms and flukes.
Mechanism Of Action
6-methoxy-2-propan-2-yl-1H-benzimidazole works by disrupting the integrity of the parasite's cell membrane, causing the parasite to lose its ability to maintain its structure and function. This leads to the death of the parasite, which is then eliminated from the body. 6-methoxy-2-propan-2-yl-1H-benzimidazole is also thought to have an immunomodulatory effect, which may help to reduce inflammation and improve the overall immune response.
Biochemical And Physiological Effects
6-methoxy-2-propan-2-yl-1H-benzimidazole has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis, the disruption of ion channels, and the modulation of neurotransmitter release. It has also been shown to have an effect on the immune system, including the activation of macrophages and the modulation of cytokine production.
Advantages And Limitations For Lab Experiments
6-methoxy-2-propan-2-yl-1H-benzimidazole has a number of advantages for use in lab experiments, including its high efficacy against a wide range of parasitic infections, its low toxicity, and its ease of administration. However, there are also some limitations to its use, including the need for repeated dosing, the potential for drug resistance, and the limited availability of the drug in some regions.
Future Directions
There are a number of future directions for research on 6-methoxy-2-propan-2-yl-1H-benzimidazole, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of other parasitic infections, and the exploration of its immunomodulatory effects. In addition, there is a need for further research on the mechanism of action of 6-methoxy-2-propan-2-yl-1H-benzimidazole, as well as its potential interactions with other drugs and its effects on different populations, such as children and pregnant women.
Conclusion:
In conclusion, 6-methoxy-2-propan-2-yl-1H-benzimidazole is a synthetic compound that has become one of the most effective drugs for the treatment of parasitic infections, particularly those caused by tapeworms and flukes. Its mechanism of action involves the disruption of the parasite's cell membrane, leading to its death and elimination from the body. 6-methoxy-2-propan-2-yl-1H-benzimidazole has a number of advantages for use in lab experiments, but there are also some limitations to its use. Future research on 6-methoxy-2-propan-2-yl-1H-benzimidazole should focus on the development of new formulations and delivery methods, as well as the investigation of its potential use in the treatment of other parasitic infections and its immunomodulatory effects.
Synthesis Methods
6-methoxy-2-propan-2-yl-1H-benzimidazole is synthesized through a multi-step process that involves the condensation of 4-chloroaniline with ethyl oxalate to form 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxamido)-5-hydroxybenzaldehyde, which is further reacted with 2-propanol and methanol to form 6-methoxy-2-propan-2-yl-1H-benzimidazole, or 6-methoxy-2-propan-2-yl-1H-benzimidazole.
Scientific Research Applications
6-methoxy-2-propan-2-yl-1H-benzimidazole has been extensively studied for its efficacy in the treatment of parasitic infections, particularly those caused by tapeworms and flukes. It has also been studied for its potential use in the treatment of other parasitic infections, such as schistosomiasis and fascioliasis. In addition, 6-methoxy-2-propan-2-yl-1H-benzimidazole has been studied for its mechanism of action and its effects on the immune system.
properties
CAS RN |
192696-36-9 |
|---|---|
Product Name |
6-methoxy-2-propan-2-yl-1H-benzimidazole |
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-12-9-5-4-8(14-3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13) |
InChI Key |
IAIIVKQZTWAAHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)OC |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)OC |
synonyms |
1H-Benzimidazole,5-methoxy-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



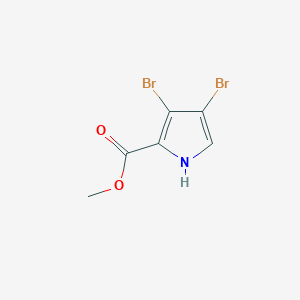
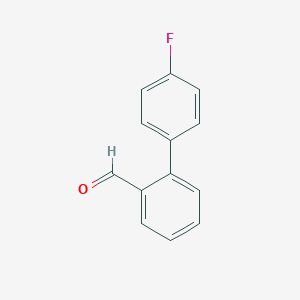
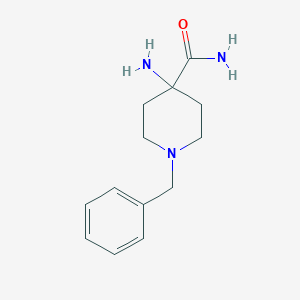
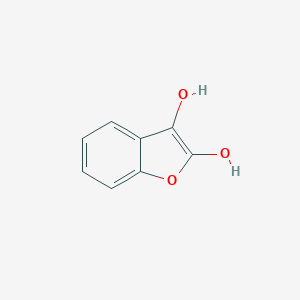
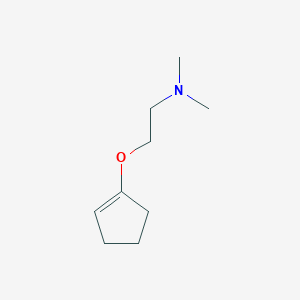
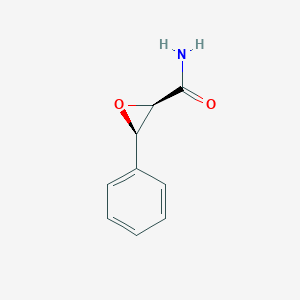
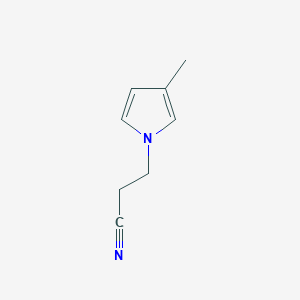
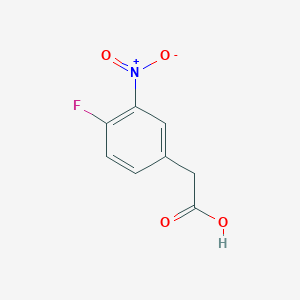
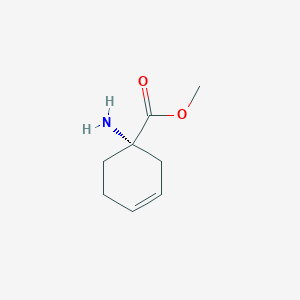
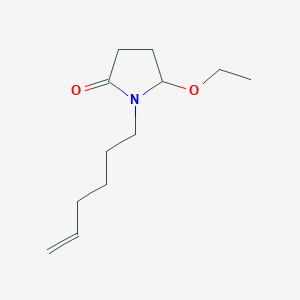
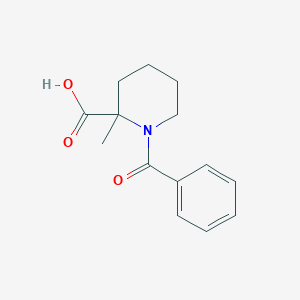
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
